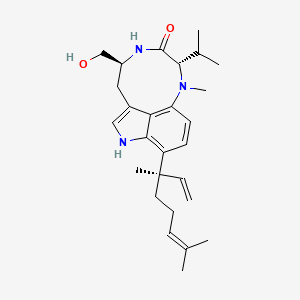

teleocidin A1

Description

Properties

IUPAC Name |

(10S,13S)-5-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32)/t20-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDGNGREAJPQR-OICBGKIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(CCC=C(C)C)C=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880015 | |

| Record name | Lyngbyatoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70497-14-2 | |

| Record name | Lyngbyatoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070497142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lyngbyatoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELEOCIDIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE69L721CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teleocidin A1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teleocidin A1, also known as lyngbyatoxin A, is a potent indole alkaloid natural product originally isolated from Streptomyces mediocidicus.[1] It is a member of the teleocidin family of compounds, which are recognized for their significant biological activities, most notably as powerful tumor promoters.[2] This activity stems from their potent activation of protein kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with PKC and the subsequent downstream signaling events. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this important chemical probe and potential therapeutic lead.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound is Protein Kinase C (PKC).[3][4] this compound functions as a diacylglycerol (DAG) mimetic, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[3] A key feature of this compound-mediated PKC activation is its ability to induce kinase activity in the absence of elevated intracellular calcium concentrations, a requirement for the activation of conventional PKC isoforms by physiological stimuli.[] This is achieved through a proposed stereochemical model where the hydrophilic domains of this compound interact with the PKC apoenzyme, while its hydrophobic domains interact with membrane phospholipids, forming a stable and enzymatically active ternary complex.[]

Signaling Pathway of this compound-Induced PKC Activation

The activation of Protein Kinase C by this compound is a critical event that initiates a cascade of downstream signaling pathways. This process begins with the binding of this compound to the C1 domain of PKC, leading to a conformational change that activates the kinase.

Caption: this compound binding to the C1 domain of PKC promotes its association with the cell membrane and induces a conformational change, leading to its activation and the phosphorylation of downstream targets.

Downstream Signaling Pathways

The activation of PKC by this compound triggers a number of downstream signaling cascades, with the mitogen-activated protein kinase (MAPK) pathway being a prominent effector.

Activation of the Raf-MEK-ERK (MAPK) Pathway

PKC isoforms, once activated by this compound, can directly phosphorylate and activate Raf kinases. This initiates the canonical Raf-MEK-ERK signaling cascade, a pathway crucial for regulating cell proliferation, differentiation, and survival.

Caption: Activated PKC initiates a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the regulation of transcription factors and altered gene expression.

Regulation of Gene Expression

As a consequence of the activation of signaling pathways like MAPK/ERK, this compound can modulate the expression of various genes. One notable example is the regulation of the proto-oncogene c-myc. In some cellular contexts, such as PLC/PRF/5 hepatoma cells, treatment with teleocidin has been shown to reduce the mRNA levels of c-myc.[6] This highlights the complex and cell-type-dependent nature of the downstream effects of this compound.

Induction of Ornithine Decarboxylase (ODC)

A well-documented downstream effect of this compound is the potent induction of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[2] Polyamines are essential for cell growth and proliferation, and their upregulation is a hallmark of tumor promotion. The induction of ODC by this compound is a PKC-dependent process.[7]

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Antiproliferative activity) | 9.2 nM | HeLa | [1][8] |

| ED50 (Induction of cell adhesion) | 7 ng/mL | HL-60 | [2] |

| Concentration for half-maximum activation of PKC | ~40 ng/mL | Bovine brain preparation | [3] |

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol is adapted from a generic in vitro PKC assay and can be used to measure the effect of this compound on PKC activity.

Materials:

-

Purified PKC isoforms

-

This compound

-

Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-32P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

Stop solution (e.g., 75 mM H3PO4)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid vesicles, and the PKC substrate.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Start the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the PKC activity based on the amount of incorporated 32P.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ornithine decarboxylase activity and DNA synthesis after treatment of cells in culture with 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic reactions in teleocidin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the number of ornithine decarboxylase molecules in rat and mouse tissues under various physiological conditions by binding of radiolabelled α-difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of teleocidin on the morphology and c-myc expression of hepatoma cells which are not inhibited by protein kinase antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of the induction of ornithine decarboxylase activity in primary cultures of adult rat hepatocytes by the phorbol ester 12-O-tetradecanoyl-13-acetate and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Teleocidin A1 as a Protein Kinase C Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teleocidin A1, also known as lyngbyatoxin A, is a potent naturally occurring indole alkaloid originally isolated from Streptomyces mediocidicus. It is a powerful activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. Due to its potent PKC-activating properties, this compound is a valuable tool for studying PKC-mediated signaling pathways and has been investigated for its potential in various therapeutic areas, including cancer research. This technical guide provides an in-depth overview of this compound's mechanism of action as a PKC activator, detailed experimental protocols for its use, and a summary of its effects on downstream signaling pathways.

Core Mechanism: Potent Activation of Protein Kinase C

This compound exerts its biological effects primarily by binding to the C1 domain of conventional and novel PKC isozymes, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event induces a conformational change in the PKC enzyme, leading to its activation. Notably, this compound can activate PKC in the absence of added calcium, a feature it shares with other potent tumor promoters like phorbol esters.[1] The high affinity of this compound for PKC makes it a more potent activator than DAG in many cellular contexts.

Comparative Potency

While direct comparative studies of this compound's binding affinity (Ki) and activation constants (EC50) across all PKC isozymes are not extensively documented in a single source, its potency is widely acknowledged to be in the nanomolar range, comparable to that of phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA). The table below summarizes available data on the antiproliferative activity of this compound and the binding affinities of related phorbol esters to various PKC isozymes to provide a comparative context for its potency.

| Compound | Parameter | Value | Cell Line/System | PKC Isozyme(s) |

| This compound | IC50 (antiproliferative) | 9.2 nM[2] | HeLa | Not specified |

| Phorbol-12,13-dibutyrate (PDBu) | Kd | 1.6 - 18 nM | Recombinant | α, β1, β2, γ, δ, ε |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) | IC50 (binding competition) | 2 - 70 nM | Recombinant | α, β1, β2, γ, δ, ε |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on PKC activation and downstream cellular processes.

In Vitro Protein Kinase C (PKC) Kinase Assay

This protocol describes a radioactive filter-binding assay to measure the kinase activity of PKC upon activation by this compound, using histone H1 as a substrate.

Materials:

-

Purified PKC isozyme

-

This compound (in DMSO)

-

Histone H1 (substrate)

-

Phosphatidylserine (PS)

-

Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Kinase Assay Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare a lipid mixture by drying down a solution of phosphatidylserine (and DAG if used as a control) under a stream of nitrogen and resuspending in assay buffer by sonication.

-

In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the lipid mixture, and the purified PKC enzyme.

-

Add this compound (or DMSO as a vehicle control, or PMA as a positive control) to the reaction mixture to the desired final concentration. Pre-incubate for 5 minutes at 30°C.

-

Add histone H1 substrate to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be around 100 µM.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone to dry the papers.

-

Place the dried P81 papers in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of MARCKS Phosphorylation

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a prominent substrate of PKC. Its phosphorylation is a reliable indicator of PKC activation in cells.

Materials:

-

Cell line of interest (e.g., NIH/3T3, C6)

-

This compound (in DMSO)

-

PMA (positive control)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-MARCKS (Ser152/156)[3][4]

-

Primary antibody: Mouse anti-total MARCKS

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (or DMSO vehicle control, or PMA positive control) for the desired time (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity, which is often used as an indicator of cell proliferation.

Materials:

-

Cell line of interest

-

This compound (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) in fresh culture medium.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Downstream Signaling Pathways

Activation of PKC by this compound initiates a cascade of downstream signaling events that regulate numerous cellular functions. The following diagrams illustrate the key pathways involved.

Activation of the MAPK/ERK Pathway

PKC activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, primarily through the activation of Raf-1.

Caption: this compound-induced PKC activation of the MAPK/ERK pathway.

Activation of the AP-1 Transcription Factor

The transcription factor Activator Protein-1 (AP-1), a dimer typically composed of c-Jun and c-Fos proteins, is a key target of PKC signaling. Its activation can be mediated through the MAPK pathway, particularly via JNK (c-Jun N-terminal kinase).

References

- 1. Activation of protein kinase C by tumor promoting phorbol esters, teleocidin and aplysiatoxin in the absence of added calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phospho-MARCKS (Ser152/156) Antibody (#2741) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Teleocidin A1: A Technical Guide to its Natural Sources and Isolation for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teleocidin A1, also known as Lyngbyatoxin A, is a potent indole alkaloid with significant biological activities, most notably as a powerful activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an examination of its primary signaling pathway. Quantitative data on production yields are presented, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by distinct lineages of microorganisms. The primary natural sources identified are bacteria belonging to the genus Streptomyces and certain species of cyanobacteria.

-

Streptomyces : Several species of this Gram-positive bacterial genus are known producers of teleocidins. Historically, Streptomyces mediocidicus was one of the first identified sources.[1][2] More recent studies have also identified Streptomyces clavuligerus and Streptomyces eurocidicus as producers of this compound and its analogs.[3][4] These bacteria are typically found in soil and are prolific producers of a wide array of secondary metabolites.

-

Moorea producens : This filamentous marine cyanobacterium, formerly classified as Lyngbya majuscula, is a well-documented source of Lyngbyatoxin A, which is identical to this compound.[5][6][7] Moorea producens is found in tropical and subtropical marine environments and is known to form blooms.[6] The production of this compound by this cyanobacterium is believed to be a chemical defense mechanism against predation.[7]

Quantitative Data on this compound Production

The yield of this compound from natural sources can vary significantly depending on the producing organism, culture conditions, and extraction methods. The following table summarizes available quantitative data on the production of Teleocidin A.

| Producing Organism | Compound | Yield | Reference |

| Streptomyces clavuligerus K4567 | Teleocidin A | ~ 55 mg/L | [4] |

| Streptomyces clavuligerus | Teleocidin (lyngbyatoxin) A | ~ 38 mg from whole-broth extract | [4] |

| Streptomyces mediocidicus | Teleocidin | ~ 0.5 g from 2 g of crude powder | [2] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound involve multi-step procedures that leverage its physicochemical properties. Below are detailed methodologies for its extraction from both Streptomyces and Moorea producens.

Isolation from Streptomyces (based on S. clavuligerus protocol)

This protocol describes the fermentation and subsequent extraction and purification of Teleocidin A.[4]

3.1.1. Fermentation

-

Prepare a suitable culture medium for Streptomyces clavuligerus, such as ISP2 medium.

-

Inoculate the medium with a spore suspension or a vegetative inoculum of the bacterium.

-

Incubate the culture in shake flasks at an appropriate temperature (e.g., 28-30°C) with agitation for a period of 72 to 120 hours to allow for biomass growth and secondary metabolite production.[4]

3.1.2. Extraction

-

Harvest the fermentation broth, including the mycelium (whole-broth extraction).

-

Extract the whole broth with a solvent mixture of n-butanol:acetone:diethyl ether (1:1.5:1).

-

Separate the organic and aqueous phases. The top n-butanol phase contains the target compound.

-

Concentrate the n-butanol phase under reduced pressure. The addition of water (3:1 ratio with butanol) can facilitate evaporation by forming an azeotrope.[4]

3.1.3. Purification

-

Subject the concentrated extract to preparative High-Performance Liquid Chromatography (HPLC).

-

Use a reverse-phase column, such as a Thermo Syncronis C18 column (250 x 21.2 mm, 5 µm).[4]

-

Employ a suitable mobile phase gradient for elution.

-

Monitor the eluent using a UV detector and collect the fractions corresponding to the retention time of this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Isolation from Moorea producens

This protocol outlines the extraction and purification of Lyngbyatoxin A (this compound) from the marine cyanobacterium Moorea producens.[5][8]

3.2.1. Sample Collection and Preparation

-

Collect samples of Moorea producens from its natural marine habitat.

-

Immediately freeze-dry the collected biomass to preserve the secondary metabolites.

-

Store the freeze-dried material at -20°C or lower until extraction.

3.2.2. Extraction

-

Extract the freeze-dried biomass sequentially with ethanol, methanol, and acetone.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3.2.3. Liquid-Liquid Partitioning

-

Dissolve the crude extract in 80% methanol.

-

Partition the 80% methanol solution against hexane to remove nonpolar compounds.

-

Separate the 80% methanol layer and evaporate the solvent.

-

Resuspend the resulting residue in distilled water and extract with ethyl acetate (EtOAc).[5]

-

Separate and concentrate the EtOAc fraction, which will contain this compound.

3.2.4. Chromatographic Purification

-

Subject the concentrated EtOAc fraction to open column chromatography on a reverse-phase stationary phase (e.g., ODS resin).[8]

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 50%, 70%, 90%, and 100% methanol).[8]

-

Collect fractions and identify those containing this compound using a bioassay (e.g., crustacean lethality test) or analytical HPLC.[8]

-

Further purify the active fractions using reverse-phase HPLC with a suitable column and mobile phase.[5]

-

For final purification, a recycling ODS HPLC system can be employed to improve the resolution of closely eluting compounds.[5]

-

Characterize the purified compound using spectroscopic methods (NMR, MS) and by measuring its optical rotation and circular dichroism (CD) spectra to confirm its identity as this compound.[5]

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Effects of teleocidin on the morphology and c-myc expression of hepatoma cells which are not inhibited by protein kinase antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of Teleocidin A1: A Deep Dive into PKC Activation and Tumor Promotion

For Researchers, Scientists, and Drug Development Professionals

Teleocidin A1, a potent tumor promoter and activator of protein kinase C (PKC), has been a subject of intense research for decades. Its complex structure and profound biological activities offer a rich landscape for understanding fundamental cellular signaling processes and for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.

Core Structure and Key Pharmacophore

This compound belongs to the teleocidin family of indole alkaloids, characterized by a nine-membered lactam ring fused to an indole moiety, known as the (-)-indolactam-V core. A key structural feature is the presence of a hydrophobic side chain at the C-9 position of the indole ring. The SAR studies have consistently highlighted the indispensability of the indolactam-V core and the crucial role of the hydrophobic substituent for its potent biological activity.

The conformation of the nine-membered lactam ring is also critical for its interaction with the C1 domain of PKC. This compound and its active analogs exist in equilibrium between two primary conformations: the "twist" and "sofa" forms. Evidence suggests that the "sofa" conformation is the biologically active form, enabling a precise fit into the phorbol ester binding site on PKC.[1]

Quantitative Structure-Activity Relationship Data

The biological potency of this compound and its analogs has been evaluated in various assays, primarily focusing on their ability to activate PKC, inhibit cell growth, and promote tumors. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the impact of structural modifications on biological activity.

| Compound | PKC Isoform Binding Affinity (Ki, nM) | IC50 HeLa Cells (nM) | ED50 HL-60 Cell Adhesion (ng/mL) | Tumor Promoting Activity (mouse skin) |

| This compound | Potent activator of conventional and novel PKCs | 9.2[2] | 7[3] | Potent |

| (-)-Indolactam-V | Binds to all PKC isozymes | - | - | Weak |

| Teleocidin A-2 | - | - | - | Potent, similar to A1 |

| Teleocidin B-1 | - | - | - | Potent, similar to A1 |

| Teleocidin B-2 | - | - | - | Potent, similar to A1 |

| Teleocidin B-3 | - | - | - | Potent, similar to A1 |

| Teleocidin B-4 | - | - | - | Potent, similar to A1 |

| Pendolmycin | Increased potency compared to (-)-indolactam-V | - | - | - |

| 7-(nerolidyl)-(-)-indolactam-V | Increased potency compared to (-)-indolactam-V | - | - | - |

Table 1: Comparative Biological Activities of this compound and Related Compounds. This table highlights that all tested isomers of teleocidin A and B exhibit potent tumor-promoting activity.[4] The potency of indolactam-V derivatives increases with the length and nature of the hydrophobic group at the C-7 position.

Key Experimental Protocols

Protein Kinase C (PKC) Binding Assay ([³H]-PDBu Displacement)

This assay measures the ability of a test compound to compete with the radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain of PKC.

Materials:

-

Purified PKC isozymes

-

[³H]PDBu (specific activity ~15-20 Ci/mmol)

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mg/mL bovine serum albumin (BSA), and 100 µg/mL phosphatidylserine.

-

Test compounds (e.g., this compound and its analogs) dissolved in DMSO.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing binding buffer, purified PKC, and varying concentrations of the test compound.

-

Add [³H]PDBu to a final concentration of 1-5 nM.

-

Incubate the mixture at room temperature for 15-30 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PDBu (e.g., 10 µM).

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]PDBu binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro PKC Kinase Activity Assay

This assay measures the phosphotransferase activity of PKC towards a specific substrate in the presence of an activator like this compound.

Materials:

-

Purified PKC isozymes

-

Kinase reaction buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂.

-

PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate).

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

Phosphatidylserine (PS) and diacylglycerol (DAG) or a phorbol ester as a positive control.

-

Phosphocellulose paper (e.g., P81).

-

Wash buffer: 75 mM phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare the reaction mixture containing kinase reaction buffer, purified PKC, substrate, and the test compound at various concentrations.

-

Add PS and DAG (or a known PKC activator) to the positive control wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the papers using a scintillation counter.

-

Determine the concentration of the test compound that produces half-maximal activation (EC₅₀) of PKC.

Mouse Skin Tumor Promotion Assay

This in vivo assay evaluates the tumor-promoting potential of a compound following initiation with a carcinogen.

Materials:

-

Female CD-1 or SENCAR mice (7-9 weeks old).

-

Initiator: 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in acetone.

-

Promoter: Test compound (e.g., this compound) dissolved in acetone.

-

Acetone (vehicle control).

Procedure:

-

Shave the dorsal skin of the mice one day before initiation.

-

Initiate the skin by a single topical application of DMBA (e.g., 50-100 µg in 0.2 mL of acetone).

-

One to two weeks after initiation, begin the promotion phase. Apply the test compound topically to the shaved area twice a week for a period of 20-30 weeks.

-

Monitor the mice weekly for the appearance and number of skin papillomas.

-

Record the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

-

At the end of the experiment, euthanize the mice and perform histological analysis of the tumors to confirm their nature (e.g., papillomas, squamous cell carcinomas).

Signaling Pathways and Logical Relationships

This compound exerts its biological effects primarily through the activation of PKC. Upon binding to the C1 domain of PKC, this compound induces a conformational change that mimics the effect of the endogenous second messenger, diacylglycerol (DAG). This activation leads to the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a myriad of downstream target proteins, thereby initiating a cascade of signaling events.

Caption: Signaling pathway initiated by this compound binding to and activating PKC.

The activation of these downstream pathways ultimately leads to a variety of cellular responses, including increased cell proliferation, altered differentiation, inflammation, and, in the context of a pre-existing initiated cell, tumor promotion. The specific cellular outcome is highly dependent on the cellular context and the specific PKC isozymes that are activated.

Caption: Workflow for the [³H]PDBu displacement binding assay to determine PKC affinity.

Conclusion

The structure-activity relationship of this compound is a testament to the exquisite specificity of molecular interactions that govern cellular signaling. The indolactam-V core, the hydrophobic side chain, and the precise conformational state are all critical determinants of its potent biological activity. The detailed understanding of its SAR, facilitated by the quantitative data and experimental protocols outlined in this guide, provides a robust framework for the rational design of novel PKC modulators with potential therapeutic applications in cancer and other diseases. Further exploration of the nuanced roles of different PKC isozymes in response to this compound and its analogs will undoubtedly pave the way for the development of more selective and effective therapeutic strategies.

References

Teleocidin A1: A Technical Guide to its Cellular Targets and Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teleocidin A1, also known as Lyngbyatoxin A, is a potent tumor promoter and a powerful activator of Protein Kinase C (PKC).[1][][3][4][5][6] This technical guide provides a comprehensive overview of the cellular targets of this compound, with a primary focus on its interaction with PKC. It delves into the specific binding sites, the downstream signaling pathways activated, and the experimental methodologies employed to elucidate these interactions. Quantitative binding data are summarized, and detailed protocols for key experiments are provided to facilitate further research and drug development efforts.

Primary Cellular Target: Protein Kinase C (PKC)

The principal cellular target of this compound is the family of serine/threonine kinases known as Protein Kinase C (PKC).[1][][3][4][5][6][7][8][9] Teleocidins, along with other tumor promoters like phorbol esters and aplysiatoxin, are potent activators of PKC.[8][9]

Binding Site on PKC

This compound and related compounds bind to the cysteine-rich C1 domains (C1A and C1B) of PKC isozymes.[10] This interaction mimics the binding of the endogenous second messenger diacylglycerol (DAG), leading to the activation of the kinase.[11] The binding is characterized by a high affinity, which is responsible for the potent biological effects of this compound. The interaction involves the hydrophilic domains of this compound interacting with the PKC apoenzyme and the hydrophobic domains interacting with phospholipids, forming an enzymatically active ternary complex.[8]

Quantitative Analysis of this compound Interactions

The potency of this compound is reflected in its low nanomolar to picomolar activity in various cellular and biochemical assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Antiproliferative activity) | 9.2 nM | HeLa cancer cells | [1][3][5] |

| ED50 (Induction of cell adhesion) | 7 ng/mL | HL-60 human leukemia cells | [12][13] |

| Concentration for half-maximum activation of PKC | ~40 ng/mL | N/A | [9] |

| IC50 (Inhibition of [3H]TPA binding) | 6.5 pmol | Mouse skin particulate fraction | [14] |

Signaling Pathways Activated by this compound

Activation of PKC by this compound triggers a cascade of downstream signaling events that are involved in various cellular processes, including cell proliferation, differentiation, and tumor promotion.

Experimental Protocols

The identification and characterization of this compound's cellular targets and binding sites have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Competitive Binding Assay

This assay is used to determine the affinity of this compound for its target by measuring its ability to compete with a radiolabeled ligand.

Protocol Details:

-

Preparation of PKC Source: Homogenize tissues (e.g., mouse brain) in a suitable buffer and prepare a particulate fraction by centrifugation.

-

Binding Reaction: In a final volume of 250 µL, combine the PKC preparation, a fixed concentration of [3H]phorbol-12,13-dibutyrate ([3H]PDBu), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate the protein-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site, enabling the identification of the target protein.[15][16][17][18][19] A photoreactive derivative of this compound is used for this purpose.

Protocol Details:

-

Probe Synthesis: A photoreactive group (e.g., an aryl azide) and a reporter tag (e.g., biotin or a radioisotope) are chemically incorporated into the this compound molecule.

-

Binding: The photoreactive probe is incubated with the biological sample (e.g., cell lysate) in the dark to allow for specific binding to the target.

-

Photocrosslinking: The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the nearest amino acid residue at the binding site.

-

Detection and Identification: The covalently labeled protein is then detected and identified using techniques such as SDS-PAGE, autoradiography, Western blotting, and mass spectrometry.

Other Potential Cellular Interactions

While PKC is the primary and most well-characterized target, some studies suggest that this compound may have other cellular effects. For instance, it has been shown to induce ornithine decarboxylase activity and affect the expression of genes like c-myc.[12][13][20] However, it is likely that many of these effects are downstream consequences of PKC activation. Further research is needed to fully elucidate all potential direct and indirect cellular targets of this compound.

Conclusion

This compound is a potent bioactive compound that primarily exerts its effects through the direct activation of Protein Kinase C. Its high-affinity interaction with the C1 domain of PKC makes it a valuable tool for studying PKC function and a lead compound for the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. A thorough understanding of its cellular targets and binding interactions is crucial for harnessing its potential while mitigating its toxic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS 70497-14-2|DC Chemicals [dcchemicals.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. This compound | CAS#:70497-14-2 | Chemsrc [chemsrc.com]

- 6. agscientific.com [agscientific.com]

- 7. Enzymatic reactions in teleocidin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of protein kinase C by tumor promoting phorbol esters, teleocidin and aplysiatoxin in the absence of added calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of calcium-activated, phospholipid-dependent protein kinase (protein kinase C) by new classes of tumor promoters: teleocidin and debromoaplysiatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C27H39N3O2 | CID 91706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. glpbio.com [glpbio.com]

- 14. A radioimmunoassay for the teleocidins using 26 (2'-aminoethylthio)-tetrahydroteleocidin A-2 as hapten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Photoaffinity labeling adenosine A1 receptors with an antagonist 125I-labeled aryl azide derivative of 8-phenylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential T cell receptor photoaffinity labeling among H-2Kd restricted cytotoxic T lymphocyte clones specific for a photoreactive peptide derivative. Labeling of the alpha-chain correlates with J alpha segment usage - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-Specific Photoaffinity Bioconjugation for the Creation of 89Zr-Labeled Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of teleocidin on the morphology and c-myc expression of hepatoma cells which are not inhibited by protein kinase antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Teleocidin A1 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teleocidin A1, also known as lyngbyatoxin A, is a potent naturally occurring indole alkaloid originally isolated from Streptomyces mediocidicus.[1] It is a well-characterized tumor promoter and a powerful activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes.[2][3][] This technical guide provides an in-depth overview of the core mechanisms by which this compound influences signal transduction pathways, with a focus on its interaction with PKC and the subsequent downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of cellular signaling and the development of novel therapeutic agents.

Mechanism of Action: Potent Activation of Protein Kinase C

This compound's primary mechanism of action is the potent activation of Protein Kinase C (PKC). Unlike the physiological activator diacylglycerol (DAG), this compound and other tumor promoters like phorbol esters can activate PKC in the absence of elevated intracellular calcium levels.[5] The activation process involves the binding of this compound to the C1 domain of conventional and novel PKC isozymes, mimicking the function of DAG. This binding event induces a conformational change in the PKC molecule, leading to the dissociation of the pseudosubstrate from the catalytic domain and subsequent activation of its kinase activity.

The binding of this compound to PKC is characterized by high affinity, leading to the translocation of cytosolic PKC to the plasma membrane and other cellular compartments, where it can phosphorylate a wide array of substrate proteins. This sustained and potent activation of PKC by this compound is central to its biological effects, including tumor promotion, cell proliferation, and modulation of various signaling pathways.

Core Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream signaling events, impacting several key pathways that regulate cell growth, differentiation, and survival.

Protein Kinase C (PKC) Pathway

As the primary target, the PKC pathway is the initial and most critical signaling cascade activated by this compound. Upon activation, PKC isoforms phosphorylate a diverse range of substrate proteins on serine and threonine residues, leading to a multitude of cellular responses. These substrates include receptors, enzymes, cytoskeletal proteins, and transcription factors, thereby influencing a wide spectrum of cellular functions.

Figure 1: this compound directly activates Protein Kinase C (PKC), leading to the phosphorylation of various substrate proteins and subsequent cellular responses.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

A significant downstream consequence of PKC activation by this compound is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway. PKC can activate this pathway at multiple levels, most notably through the activation of Ras and the subsequent phosphorylation and activation of Raf, MEK, and ultimately ERK1/2. Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as Elk-1 and c-Fos, leading to changes in gene expression that promote cell proliferation and survival.

Figure 2: this compound-induced PKC activation leads to the stimulation of the MAPK/ERK signaling cascade, culminating in altered gene expression.

Cyclooxygenase (COX) Pathway

This compound has been shown to influence the cyclooxygenase (COX) pathway, leading to increased production of prostaglandins, which are potent inflammatory mediators.[3] This effect is likely mediated through the PKC-dependent activation of phospholipase A2, which releases arachidonic acid from membrane phospholipids. Arachidonic acid is then converted to prostaglandins by COX enzymes, including the inducible isoform COX-2. The upregulation of COX-2 and subsequent prostaglandin synthesis contribute to the inflammatory and tumor-promoting effects of this compound.

Figure 3: this compound stimulates the production of prostaglandins through the PKC-mediated activation of the cyclooxygenase pathway.

Apoptosis Pathway

The effect of this compound on apoptosis is complex and cell-type dependent. While it can promote survival in some contexts through the activation of pro-survival pathways like MAPK/ERK, sustained or excessive PKC activation can also lead to apoptosis. This pro-apoptotic effect may involve the modulation of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. For instance, activation of certain PKC isoforms can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 or the activation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and programmed cell death.

Figure 4: this compound can influence the apoptosis pathway by modulating the activity of Bcl-2 family proteins and subsequent caspase activation.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Antiproliferative Activity) | HeLa | 9.2 nM | [2] |

| ED₅₀ (Induction of Adhesion) | HL-60 | 7 ng/mL | [3] |

| Parameter | Cell Line | Concentration Range | Effect | Reference |

| Prostaglandin Production | HeLa | 6 - 20 ng/mL | Increased | [3] |

| Choline Turnover | HeLa | 6 - 20 ng/mL | Increased | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity in response to this compound using a radioactive filter-binding assay.

Materials:

-

Purified PKC enzyme or cell lysate containing PKC

-

This compound stock solution (in DMSO)

-

PKC substrate peptide (e.g., Ac-MBP (4-14))

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine, 50 µg/mL diacylglycerol)

-

[γ-³²P]ATP

-

ATP solution

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, PKC substrate peptide, and either this compound at various concentrations or DMSO as a control.

-

Add the purified PKC enzyme or cell lysate to the reaction mixture and pre-incubate for 5 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP to a final desired concentration.

-

Incubate the reaction for 10-15 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC in the presence and absence of this compound.

Figure 5: Workflow for a radioactive Protein Kinase C (PKC) activity assay.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 15-60 minutes).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Figure 6: General workflow for Western blot analysis of p-ERK1/2.

MTT Cell Proliferation Assay

This protocol outlines the use of the MTT assay to assess the effect of this compound on cell proliferation.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO as a control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control-treated cells.

Figure 7: Workflow for the MTT cell proliferation assay.

Conclusion

This compound serves as a powerful tool for dissecting the complexities of PKC-mediated signal transduction. Its ability to potently and persistently activate PKC allows for the detailed investigation of downstream signaling cascades, including the MAPK/ERK, cyclooxygenase, and apoptosis pathways. The experimental protocols and data presented in this guide provide a framework for researchers to explore the multifaceted roles of this compound in cellular signaling and to leverage this knowledge in the pursuit of novel therapeutic strategies. A thorough understanding of the mechanisms of action of such potent natural products is essential for both basic research and drug development endeavors.

References

Teleocidin A1: An In-depth Technical Guide to its Effects on Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teleocidin A1, also known as lyngbyatoxin A, is a potent naturally occurring indole alkaloid originally isolated from Streptomyces mediocidicus. It is a well-established activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in a variety of cellular signaling pathways.[1][2][3] By mimicking the function of diacylglycerol (DAG), an endogenous activator of PKC, this compound potently influences a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] A significant aspect of its biological activity lies in its ability to modulate gene expression, making it a valuable tool for studying signal transduction and a compound of interest in drug development. This technical guide provides a comprehensive overview of the effects of this compound on gene regulation, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Protein Kinase C Activation

This compound's primary mechanism of action is the potent activation of Protein Kinase C (PKC) isozymes.[1][2][3] This activation triggers a cascade of downstream signaling events that ultimately impinge upon the transcriptional machinery of the cell, leading to altered gene expression. The PKC family consists of multiple isoforms with diverse tissue distribution and substrate specificities, leading to a complex and cell-type-dependent transcriptional response to this compound.

Effects on Gene Expression: A Quantitative Overview

While broad statements about this compound's ability to regulate gene expression are common, specific quantitative data is often dispersed in the literature. One of the key observed effects is the modulation of oncogenes. For instance, studies in PLC/PRF/5 hepatoma cells have demonstrated a reduction in the mRNA levels of the proto-oncogene c-myc following treatment with teleocidin.[3] The c-myc gene is a critical regulator of cell growth and proliferation, and its downregulation by this compound may contribute to the compound's observed antiproliferative effects in certain cancer cell lines.

The following table summarizes the known quantitative effects of this compound on the expression of specific genes. It is important to note that the available public data with specific fold-change values is limited, and further high-throughput screening studies such as microarray and RNA-sequencing are needed to fully elucidate the global gene expression changes induced by this compound.

| Gene | Cell Line | Treatment Conditions | Fold Change | Experimental Method | Reference |

| c-myc | PLC/PRF/5 Hepatoma | Not specified | Reduced | Not specified | [3] |

Further research is required to populate this table with more extensive quantitative data.

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates several downstream signaling pathways that converge on the regulation of gene expression. A key pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, which in turn can lead to the activation of various transcription factors.

Experimental Protocols

To facilitate further research into the gene regulatory effects of this compound, this section provides detailed methodologies for key experiments.

Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating cultured cells with this compound to study its effects on gene expression.

Materials:

-

Cell line of interest (e.g., HeLa, PLC/PRF/5)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Culture vessels (e.g., plates, flasks)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of treatment.

-

Incubation: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be such that the final DMSO concentration in the culture medium is less than 0.1% to avoid solvent-induced cellular stress.

-

Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A vehicle control (medium with the same concentration of DMSO without this compound) should be included in parallel.

-

Incubation: Return the cells to the incubator and incubate for the desired time period (e.g., 1, 6, 12, 24 hours).

-

Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and then harvest them for RNA extraction.

RNA Extraction

This protocol describes a common method for total RNA extraction from cultured cells using a commercially available kit.

Materials:

-

Harvested cell pellet

-

Lysis buffer (containing a chaotropic agent)

-

70% Ethanol

-

Wash buffers

-

RNase-free water

-

Spin columns and collection tubes

-

Microcentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in the lysis buffer provided with the RNA extraction kit. Homogenize the lysate by passing it through a fine-gauge needle or by vortexing.

-

Ethanol Precipitation: Add an equal volume of 70% ethanol to the lysate and mix well.

-

Binding to Column: Transfer the mixture to a spin column placed in a collection tube and centrifuge according to the manufacturer's instructions. The RNA will bind to the silica membrane in the column.

-

Washing: Discard the flow-through and wash the column with the provided wash buffers to remove contaminants. Typically, two wash steps are performed.

-

Drying: After the final wash, centrifuge the empty column to remove any residual ethanol.

-

Elution: Place the spin column in a new RNase-free collection tube. Add RNase-free water directly to the center of the membrane and incubate for a few minutes at room temperature. Centrifuge to elute the purified RNA.

-

Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be assessed by agarose gel electrophoresis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general workflow for analyzing the expression of specific genes using qRT-PCR.

Materials:

-

Purified total RNA

-

Reverse transcriptase enzyme and buffer

-

dNTPs

-

Random hexamers or oligo(dT) primers

-

RNase inhibitor

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe)

-

Gene-specific forward and reverse primers

-

qRT-PCR instrument

-

Optical-grade PCR plates or tubes

Procedure:

-

Reverse Transcription (cDNA Synthesis):

-

In an RNase-free tube, combine the total RNA, primers (random hexamers or oligo(dT)), and dNTPs.

-

Incubate at 65°C for 5 minutes and then place on ice.

-

Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

-

Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme). The resulting product is complementary DNA (cDNA).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

-

Pipette the reaction mix into a qPCR plate or tubes.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Analyze the amplification data using the software provided with the qRT-PCR instrument.

-

Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene in both the this compound-treated and control samples.

-

Calculate the relative gene expression (fold change) using a method such as the ΔΔCt method.

-

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool for dissecting the intricate signaling pathways that govern gene expression. Its potent activation of Protein Kinase C provides a clear entry point for investigating downstream transcriptional events. While the current body of literature establishes a clear link between this compound and the regulation of specific genes such as c-myc, there is a significant need for more comprehensive, quantitative studies. The application of high-throughput technologies like RNA-sequencing will be instrumental in unveiling the complete transcriptomic landscape altered by this compound. Such studies, combined with detailed mechanistic investigations, will not only enhance our fundamental understanding of PKC-mediated gene regulation but also inform the potential therapeutic applications of this compound and its analogs in various diseases, including cancer. Further research should focus on generating robust quantitative datasets and detailed experimental protocols to build a more complete picture of the gene regulatory effects of this important natural product.

References

The Dual Role of Teleocidin A1 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teleocidin A1, a potent protein kinase C (PKC) activator, has garnered significant attention in cancer research for its complex and often contradictory effects on cell proliferation. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its impact on cancer cell signaling pathways. We present available quantitative data on its antiproliferative activity, detailed experimental protocols for its study, and visualizations of the key signaling cascades involved. This document aims to equip researchers with the foundational knowledge required to explore the therapeutic potential and challenges associated with this compound and related compounds in oncology.

Introduction

This compound, also known as lyngbyatoxin A, is a member of the teleocidin family of indole alkaloids originally isolated from Streptomyces mediocidicus. These compounds are structurally distinct from phorbol esters but share the ability to potently activate protein kinase C (PKC), a family of serine/threonine kinases that are central regulators of cellular growth, differentiation, and apoptosis. The profound biological effects of this compound, ranging from tumor promotion to the induction of cell cycle arrest and differentiation, underscore its importance as a chemical probe for dissecting PKC-dependent signaling pathways and as a potential lead for novel anticancer therapies.

Mechanism of Action: A Potent PKC Activator

The primary molecular target of this compound is the C1 domain of conventional and novel PKC isozymes. By mimicking the function of the endogenous second messenger diacylglycerol (DAG), this compound induces a conformational change in PKC, leading to its activation. This activation is a critical event that initiates a cascade of downstream signaling events.

Signaling Pathway of this compound-Induced PKC Activation

Caption: this compound directly activates PKC, initiating downstream signaling pathways that regulate cancer cell proliferation.

Quantitative Data: Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 9.2 | [1][2] |

Note: This table represents publicly available data. Further research is required to establish a broader profile of this compound's activity.

Key Downstream Signaling Pathways

The activation of PKC by this compound triggers a complex network of intracellular signaling pathways that are frequently dysregulated in cancer. The two major pathways implicated in the cellular response to PKC activation are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. PKC can activate this pathway through the sequential phosphorylation of Raf, MEK, and ERK.

Caption: PKC-dependent activation of the MAPK/ERK pathway by this compound.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and proliferation. PKC can influence this pathway at multiple levels, contributing to its complex role in cancer.

References

An In-depth Technical Guide to Teleocidin A1 Isomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of teleocidin A1 and its isomers. It includes a detailed comparison of their potencies, methodologies for key experiments, and a visualization of the primary signaling pathway they modulate.

Introduction to this compound and Its Isomers

This compound, also known as lyngbyatoxin A, is a potent tumor promoter and a member of the teleocidin class of indole alkaloids originally isolated from Streptomyces mediocidicus. Teleocidins are renowned for their powerful activation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. The teleocidin family consists of several isomers, primarily categorized into teleocidin A and teleocidin B groups, which differ in their terpene moieties. The main isomers include teleocidin A-1 and A-2, and teleocidin B-1, B-2, B-3, and B-4. Despite structural variations, these isomers exhibit remarkably similar and potent biological activities.

Comparative Biological Activity of Teleocidin Isomers

The primary biological effect of teleocidin isomers is their potent tumor-promoting activity, which is mediated through the activation of Protein Kinase C. Quantitative data from in vivo and in vitro studies are summarized below.

Table 1: In Vivo Tumor-Promoting Activity of Teleocidin Isomers on Mouse Skin

This table summarizes the results of a two-stage carcinogenesis experiment on the skin of CD-1 mice. Mice were initiated with a single dose of 7,12-dimethylbenz[a]anthracene (DMBA) and promoted twice weekly with 2.5 µg of each teleocidin isomer for 30 weeks.

| Isomer | Molecular Weight | Tumor Incidence (%) (at week 30) | Average Number of Tumors per Mouse (at week 30) |

| Teleocidin A-1 | 437 | 86.7 | 4.5 |

| Teleocidin A-2 | 437 | 80.0 | 2.8 |

| Teleocidin B-1 | 451 | 91.7 | 5.2 |

| Teleocidin B-2 | 451 | 85.7 | 3.9 |

| Teleocidin B-3 | 451 | 86.7 | 4.1 |

| Teleocidin B-4 | 451 | 91.7 | 4.8 |

Data sourced from a study on the tumor-promoting activity of teleocidin isomers[1].

Table 2: In Vitro Biological Activities of this compound

| Assay | Cell Line | Endpoint | Value |

| Antiproliferative Activity | HeLa | IC₅₀ | 9.2 nM[2] |

| Cell Adhesion Induction | HL-60 | ED₅₀ | 7 ng/mL |

| Protein Kinase C Activation | In vitro | - | All isomers are potent activators at 1 µg/mL[1] |

Experimental Protocols

In Vivo Mouse Skin Tumor Promotion Assay

This protocol describes a standard two-stage carcinogenesis experiment to evaluate the tumor-promoting activity of teleocidin isomers.

Workflow:

Methodology:

-

Animal Model: CD-1 mice, 7-8 weeks old.

-

Initiation: A single topical application of 100 µg of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in 0.1 mL of acetone to the shaved dorsal skin.

-

Promotion: Beginning one week after initiation, apply 2.5 µg of the respective teleocidin isomer (dissolved in 0.1 mL of acetone) to the same area twice weekly for 30 weeks.

-

Observation: Monitor the mice weekly for the appearance and number of skin tumors.

-

Data Analysis: Calculate the percentage of tumor-bearing mice (tumor incidence) and the average number of tumors per mouse at the end of the 30-week period.

-

Histopathology: At the termination of the experiment, tumors are excised, fixed in formalin, and embedded in paraffin for histological examination to confirm the tumor type (e.g., papilloma, carcinoma).

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method for measuring the activity of PKC in response to teleocidin isomers using a radiolabeled ATP assay.

Methodology:

-

Enzyme Preparation: Purify Protein Kinase C from a suitable source, such as bovine brain, or use a commercially available recombinant PKC isozyme.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and a PKC substrate (e.g., histone H1 or a specific peptide substrate).

-

Activator Preparation: Add a source of lipid cofactors, such as phosphatidylserine and diacylglycerol (or a phorbol ester as a positive control). For testing teleocidins, add the desired concentration of the teleocidin isomer dissolved in a suitable solvent (e.g., DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 5-10 minutes).

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution of EDTA or by spotting the reaction mixture onto phosphocellulose paper.

-

Separation of Phosphorylated Substrate: If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Express PKC activity as pmol of phosphate transferred per minute per mg of enzyme.

HL-60 Cell Adhesion Assay

This protocol describes a method to quantify the induction of cell adhesion in the human promyelocytic leukemia (HL-60) cell line by teleocidin isomers.

Methodology:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Seed HL-60 cells in a multi-well plate at a density of 1 x 10⁵ cells/mL. Treat the cells with various concentrations of the teleocidin isomer or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for differentiation and adhesion.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Quantification of Adherent Cells:

-

Crystal Violet Staining: Fix the adherent cells with methanol and stain with a 0.5% crystal violet solution. After washing, solubilize the stain with a solution such as 10% acetic acid. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Cell Counting: Alternatively, detach the adherent cells using a solution like trypsin-EDTA and count the number of cells using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Express the results as the percentage of adherent cells compared to the total number of cells seeded. Calculate the ED₅₀ value, which is the concentration of the teleocidin isomer that induces 50% of the maximum cell adhesion.

Signaling Pathways

The primary molecular target of this compound and its isomers is Protein Kinase C (PKC). By mimicking the function of the endogenous second messenger diacylglycerol (DAG), teleocidins bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.

This compound-Induced PKC Signaling Cascade